1-(2-(Ethylamino)pyrimidin-4-yl)piperidin-4-ol
Overview
Description
1-(2-(Ethylamino)pyrimidin-4-yl)piperidin-4-ol is a synthetic compound with the CAS number 1206969-02-9 . It is a useful synthetic intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C11H18N4O . The compound has a molecular weight of 222.29 .It is stored at -20°C and shipped at ambient temperature . More specific physical and chemical properties are not available in the retrieved data.
Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(2-(Ethylamino)pyrimidin-4-yl)piperidin-4-ol, as part of pyrimidine derivatives, plays a significant role in medicinal chemistry due to its broad spectrum of biological activities. Pyrimidines are integral in many medicinal drugs, especially in anticancer, anti-HIV, antifungal, and antibacterial treatments. The synthesis and biological activities of pyrimidine analogs have been extensively studied and reported. The role of pyrimidines in drug development, particularly in designing lead compounds for various disease targets, continues to be a focal point for medicinal chemists. These compounds demonstrate potent anti-inflammatory effects, making them valuable in the design and synthesis of novel anti-inflammatory agents with minimal toxicity. Furthermore, pyrimidines and their derivatives have shown promise in inhibiting certain vital inflammatory mediators, highlighting their potential in anti-inflammatory therapies (JeelanBasha & Goudgaon, 2021; H. Rashid et al., 2021).
Chemical Synthesis and Heterocyclic Compounds
The compound is part of a broader category of pyrimidines known for their applicability in the synthesis of heterocycles and natural products. Pyrimidines serve as versatile intermediates in the synthesis of a variety of heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These derivatives form the structural motif of many natural products and therapeutically applicable compounds. The unique structural and chemical properties of pyrimidines make them suitable for various synthetic pathways, facilitating the development of lead molecules for medicinal and pharmaceutical industries. The significance of pyrimidines in the synthesis of heterocyclic compounds and their role in developing innovative synthetic methodologies is well documented (Mehul P. Parmar et al., 2023; R. Philip et al., 2020).
Biological Activities and Potential Applications
The pyrimidine core is a crucial precursor for a wide range of applications due to its bioavailability and broader synthetic applications. Research in this domain is intense, as it holds the potential for discovering new molecules with significant biological activities. The extensive study of pyrimidine scaffolds, particularly the 5H-pyrano[2,3-d]pyrimidine structures, has revealed their wide applicability. Recent advancements in understanding the biological activities and structure–activity relationships (SARs) of pyrimidine derivatives have opened up new avenues for the development of novel drugs with enhanced activities and minimal side effects. The exploration of pyrimidine derivatives for their potential applications in various therapeutic areas continues to be a promising field of study (Laura Mendieta et al., 2011).
Properties
IUPAC Name |
1-[2-(ethylamino)pyrimidin-4-yl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-12-11-13-6-3-10(14-11)15-7-4-9(16)5-8-15/h3,6,9,16H,2,4-5,7-8H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAIIBZBZPQIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248517 | |
Record name | 1-[2-(Ethylamino)-4-pyrimidinyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-02-9 | |
Record name | 1-[2-(Ethylamino)-4-pyrimidinyl]-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Ethylamino)-4-pyrimidinyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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